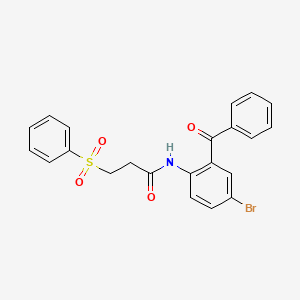

N-(2-benzoyl-4-bromophenyl)-3-(benzenesulfonyl)propanamide

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-(2-benzoyl-4-bromophenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18BrNO4S/c23-17-11-12-20(19(15-17)22(26)16-7-3-1-4-8-16)24-21(25)13-14-29(27,28)18-9-5-2-6-10-18/h1-12,15H,13-14H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKCNIGALOBDJQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Amidation and Sulfonylation Strategy

The most straightforward method involves sequential amidation and sulfonylation reactions. First, 3-aminopropanoic acid is reacted with benzenesulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to yield 3-(benzenesulfonamido)propanoic acid. This intermediate is then activated using carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation with 2-benzoyl-4-bromoaniline.

Key reaction parameters include:

One-Pot Multicomponent Approach

An alternative route employs a one-pot strategy combining sulfonylation and amidation. Here, 2-benzoyl-4-bromoaniline, benzenesulfonyl chloride, and 3-aminopropanoic acid are reacted in the presence of a coupling agent and base. This method reduces purification steps but requires precise stoichiometric control. Microwave-assisted conditions (100°C, 15–25 min) have been shown to enhance reaction efficiency for similar systems, yielding up to 78%.

Optimization of Reaction Conditions

Solvent and Reagent Selection

Comparative studies on analogous sulfonamide-propanamides reveal solvent-dependent yields:

| Solvent | Reagent | Temperature | Yield (%) |

|---|---|---|---|

| Dichloromethane | Benzenesulfonyl chloride | 50°C | 65 |

| Chloroform | Mukaiyama reagent | 100°C | 50 |

| Toluene | Benzenesulfonyl chloride | 100°C | 35 |

Dichloromethane outperforms other solvents due to its polarity and compatibility with sulfonyl chlorides.

Role of Activating Agents

The Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) and benzenesulfonyl chloride are critical for in situ ketene generation and sulfonylation, respectively. For example, using benzenesulfonyl chloride as both an activating agent and sulfonyl donor streamlines the synthesis.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. In a model system, microwave conditions (100°C, 15–25 min) improved yields by 20–30% compared to thermal methods. Stereoselectivity is also enhanced, with trans–cis and cis–trans isomers forming under microwave conditions, whereas thermal reactions favor trans–cis configurations.

Characterization and Analytical Validation

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-bromophenyl)-3-(benzenesulfonyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can lead to the removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have identified N-(2-benzoyl-4-bromophenyl)-3-(benzenesulfonyl)propanamide as a promising candidate for anticancer drug development. The compound exhibits activity against various cancer cell lines, including breast and prostate cancers. Its mechanism of action often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.

Mechanism of Action

The compound's effectiveness is attributed to its ability to inhibit certain protein targets involved in cancer progression. For instance, some derivatives have shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in many tumors, leading to reduced tumor growth and enhanced apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its anticancer properties. Modifications to the benzene sulfonamide moiety have resulted in enhanced potency and selectivity against various cancer types. For example, the introduction of different substituents on the benzene ring can significantly alter the compound's binding affinity to its target proteins .

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer efficacy against MDA-MB-231 breast cancer cells. The lead compound demonstrated a significant reduction in cell viability at low micromolar concentrations, indicating its potential as a therapeutic agent .

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit carbonic anhydrase IX. The results showed that certain derivatives had IC50 values in the nanomolar range, making them highly effective inhibitors. This property is particularly valuable as CA IX is implicated in tumorigenesis and metastasis .

Further research is needed to explore the full therapeutic potential of this compound. This includes:

- In Vivo Studies : Conducting animal studies to assess pharmacokinetics, toxicity, and efficacy.

- Combination Therapies : Investigating the effects of combining this compound with existing chemotherapy agents.

- Broader Target Exploration : Exploring its effects on other molecular targets beyond carbonic anhydrases.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-bromophenyl)-3-(benzenesulfonyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(2-benzoyl-4-bromophenyl)-2-(1-piperidinyl)propanamide

- N-(2-benzoyl-4-bromophenyl)-2-(4-morpholinyl)acetamide

- N-(2-benzoyl-4-bromophenyl)methanesulfonamide

Uniqueness

N-(2-benzoyl-4-bromophenyl)-3-(benzenesulfonyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-(2-benzoyl-4-bromophenyl)-3-(benzenesulfonyl)propanamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a benzoyl group, a bromophenyl moiety, and a benzenesulfonyl group attached to a propanamide backbone. Its molecular formula is C18H16BrN3O2S, with a molecular weight of approximately 418.3075 g/mol .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, indicating potential as an antibacterial agent.

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes linked to disease progression.

Anticancer Activity

A study conducted on various cancer cell lines revealed that this compound can induce apoptosis in human breast cancer cells. The mechanism appears to involve the activation of caspases and the downregulation of anti-apoptotic proteins .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Caspase activation, cell cycle arrest |

| HeLa (Cervical Cancer) | 20 | Apoptosis induction |

| A549 (Lung Cancer) | 25 | Inhibition of proliferation |

Antimicrobial Properties

The antimicrobial efficacy of the compound was assessed against both gram-positive and gram-negative bacteria. It demonstrated significant activity, particularly against Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Enzyme Inhibition

Research has indicated that this compound acts as an inhibitor of certain protein kinases involved in cancer progression. This inhibition may contribute to its anticancer properties.

Case Study: Protein Kinase Inhibition

In a recent study involving various kinase assays, the compound exhibited selective inhibition of the PI3K/Akt pathway, which is crucial in many cancers. This selective inhibition suggests potential for targeted cancer therapy .

Q & A

Q. What synthetic strategies are employed for the synthesis of N-(2-benzoyl-4-bromophenyl)-3-(benzenesulfonyl)propanamide?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Formation of the bromophenyl backbone via Suzuki coupling or electrophilic aromatic substitution to introduce the benzoyl group at the 2-position .

- Step 2 : Introduction of the benzenesulfonyl moiety using sulfonation reactions, often requiring anhydrous conditions and catalysts like AlCl₃ .

- Step 3 : Propanamide linkage via coupling reactions (e.g., EDC/HOBt-mediated amidation) between intermediates . Purification is achieved using column chromatography or recrystallization, with yields optimized by controlling temperature and solvent polarity .

Q. How is the molecular structure of this compound characterized?

Structural elucidation relies on:

- X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystallographic data to determine bond lengths, angles, and stereochemistry .

- Spectroscopic methods :

- ¹H/¹³C NMR : Assigns protons and carbons to functional groups (e.g., benzoyl carbonyl at ~170 ppm) .

- FT-IR : Confirms sulfonamide (S=O stretch at ~1350–1150 cm⁻¹) and amide (N–H bend at ~1650 cm⁻¹) groups .

Q. What functional groups influence the compound’s chemical reactivity and stability?

Key groups include:

- 4-Bromophenyl : Electron-withdrawing effect enhances electrophilic substitution resistance but facilitates cross-coupling reactions .

- Benzenesulfonyl : Stabilizes intermediates via resonance; susceptible to nucleophilic attack under basic conditions .

- Propanamide : Hydrolyzes in acidic/basic media, requiring storage at neutral pH and low temperatures .

Advanced Questions

Q. How can researchers design experiments to study structure-activity relationships (SAR) for this compound?

SAR studies involve:

- Analog synthesis : Replace the bromine atom with –F, –Cl, or –CH₃ to evaluate electronic effects on bioactivity .

- Biological assays : Test analogs against targets (e.g., enzymes like FXa) to correlate substituent effects with inhibition constants (Kᵢ) .

- Computational modeling : Use docking simulations (AutoDock Vina) to predict binding affinities to active sites .

Q. What advanced spectroscopic or crystallographic methods resolve contradictory data in characterizing this compound?

Contradictions (e.g., ambiguous NMR signals) are addressed via:

- 2D NMR (COSY, HSQC) : Resolves overlapping peaks by correlating ¹H-¹H or ¹H-¹³C couplings .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula when elemental analysis is inconclusive .

- Twinned crystallography : SHELXL refines data from twinned crystals, common in sulfonamide derivatives .

Q. What computational approaches predict the compound’s interaction with biological targets?

Methods include:

- Molecular dynamics (MD) simulations : Assess binding stability in aqueous environments (e.g., GROMACS) .

- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions .

- Pharmacophore modeling : Aligns functional groups with known inhibitors (e.g., Apixaban’s FXa-binding motifs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.